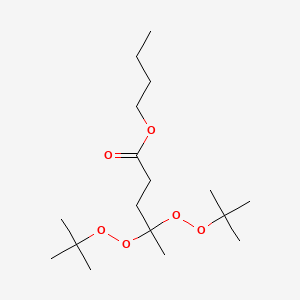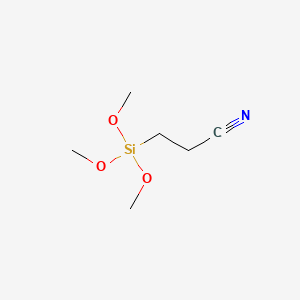
2,5-ジクロロ-3,4-ジニトロチオフェン
概要
説明
2,5-Dichloro-3,4-dinitrothiophene is an organic compound with the molecular formula C4Cl2N2O4S and a molecular weight of 243.03 g/mol. It is a derivative of thiophene, featuring chlorine and nitro groups at specific positions on the thiophene ring. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.
科学的研究の応用
2,5-Dichloro-3,4-dinitrothiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s known that this compound is used as a precursor to a variety of low band gap polymeric systems .
Mode of Action
It’s known that the bromo functionalities in similar compounds are used as blocking groups to allow nitration in the β-positions . In these cases, the bromo groups are eliminated during the reduction of the nitro groups to the corresponding amines .
Biochemical Pathways
It’s known that the halides in similar compounds allow further functionalization via aryl-aryl coupling to produce more complex copolymeric architectures .
Pharmacokinetics
The compound has a molecular weight of 24303 , which could influence its bioavailability.
Result of Action
It’s known that the compound is used as a precursor to a variety of low band gap polymeric systems .
Action Environment
It’s known that the compound is stored under nitrogen at a temperature of 4°c .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4-dinitrothiophene typically involves nitration and halogenation reactions. One common method is the nitration of 2,5-dichlorothiophene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions need to be carefully monitored to avoid over-nitration and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,5-Dichloro-3,4-dinitrothiophene may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring technologies can help optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,5-Dichloro-3,4-dinitrothiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro groups to amino groups.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of 2,5-Dichloro-3,4-dinitrothiophene can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can produce 2,5-Dichloro-3,4-diaminethiophene.
類似化合物との比較
2,5-Dichloro-3,4-dinitrothiophene is similar to other halogenated and nitro-substituted thiophenes, such as 2,5-dibromothiophene and 2,5-dichlorothiophene. its unique combination of chlorine and nitro groups at specific positions on the thiophene ring distinguishes it from these compounds. The presence of both halogen and nitro groups can influence its reactivity and chemical properties, making it a valuable compound in various applications.
List of Similar Compounds
2,5-Dibromothiophene
2,5-Dichlorothiophene
2,5-Diiodothiophene
2,5-Dinitrothiophene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2,5-dichloro-3,4-dinitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSLHGBQKYYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325701 | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51584-21-5 | |
| Record name | 51584-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,5-Dichloro-3,4-dinitrothiophene in material science?
A1: 2,5-Dichloro-3,4-dinitrothiophene (DCDNT) serves as a valuable monomer in the synthesis of conjugated polymers through Direct Hetero Arylation Polycondensations (DHAPs). [] This palladium-catalyzed cross-coupling polymerization offers advantages over traditional methods by eliminating the need for pre-activating one of the coupling partners. This approach minimizes the production of toxic waste and side products while reducing overall costs. [] DCDNT, when reacted with 3,4-ethylenedioxythiophene (EDOT) via DHAPs, yields a donor-acceptor copolymer with a distinct orange color. [] This resulting copolymer exhibits a maximum UV-visible absorption wavelength within the range of 300-451 nm, indicating its potential for optoelectronic applications. []
A1: DHAP offers several advantages compared to traditional methods for synthesizing conjugated polymers, especially when using monomers like 2,5-Dichloro-3,4-dinitrothiophene (DCDNT):
- Simplified Synthesis: DHAP eliminates the pre-activation step required for one of the coupling partners, simplifying the overall synthesis process. []
- Reduced Waste: By avoiding the use of organometallic reagents, DHAP minimizes the generation of toxic waste and byproducts. []
- Cost-Effectiveness: The streamlined synthesis and reduced waste contribute to a more cost-effective production process. []
- Versatility: DHAP allows for the incorporation of a wide range of monomers, including DCDNT and other building blocks, enabling the synthesis of diverse conjugated polymers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)



